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Compound of Interest

Compound Name: 3-(2-Chloro-4-pyrimidinyl)aniline

CAS No.: 859516-82-8

Cat. No.: B1457241

. J

Molecular Identity & Physicochemical Profile[1][2][3]
[4]

This section establishes the baseline identity of the compound. Unlike simple reagents, this
biaryl intermediate requires strict control over regioisomer purity due to the competing reactivity
of the 2- and 4-positions on the pyrimidine ring.

Chemical Identity
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Parameter Detail

IUPAC Name 3-(2-Chloropyrimidin-4-yl)aniline

Kinase Inhibitor Scaffold (ATP-binding pocket
binder)

Common Role

Molecular Formula

Molecular Weight 205.64 g/mol

Aniline ring attached at C3 to the C4 position of
Structure Description a 2-chloropyrimidine core.[1][2][3][4][5][6][7][8]
[9]

Soluble in DMSO, DMF, MeOH; Low solubility in

Solubility
water/non-polar alkanes.

Appearance Typically a yellow to off-white crystalline solid.

Predicted Physicochemical Properties

e LogP (Calculated): ~1.8 — 2.2 (Lipophilic, suitable for membrane permeability).

e pKa (Aniline Nitrogen): ~3.5 — 4.0 (Electron-withdrawing pyrimidine ring reduces basicity
compared to aniline).

e Melting Point: Typically 130-160°C (Dependent on polymorph/purity; experimental
verification required).

Synthetic Pathway & Mechanistic Insight

The synthesis relies on a Suzuki-Miyaura Cross-Coupling reaction. The critical challenge is
Regioselectivity. The 2,4-dichloropyrimidine starting material has two electrophilic sites. The C4
position is electronically more deficient and sterically less hindered, making it the preferred site
for nucleophilic attack or oxidative addition by Palladium.

Reaction Logic

e Reactants: 2,4-Dichloropyrimidine + 3-Aminophenylboronic acid.
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o Catalyst:

or

e Base:

or
(Mild base prevents hydrolysis of the chloride).

o Selectivity Control: Lower temperatures (60—80°C) favor the kinetic C4-product. High
temperatures (>100°C) or excess boronic acid promote bis-coupling (impurity).

Synthesis Workflow Diagram

Catalyst System:
Pd(PPh3)4 (5 mol%) Oxidative Addition
Na2CO3 (2 eq)
D 31

TLC Monitori Workup:
onitoring |  CooltoRT >
| Extract w/ EtOAC
Wash Brine

Reaction:
80°C, 4-6 Hours
(Argon Atmosphere)

Reagents:
2,4-Dichloropyrimidine 1
+ 3-Aminophenylboronic Acid

Purification: Target:
GESNETLI e = 3-(2-Chloro-4-pyrimidinyl)aniline
(Hexane/EtOAC) (Yellow Solid)

Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow for the regioselective Suzuki coupling targeting the C4-
position.

Analytical Characterization Protocols

To validate the structure and purity, a multi-modal approach combining NMR, HPLC, and MS is
required.[10]

Nuclear Magnetic Resonance ( -NMR)

The spectrum will show distinct signals for the pyrimidine doublet pair and the aniline aromatic
system.

Solvent: DMSO-

(Preferred for solubility and preventing H/D exchange of amine protons).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1457241?utm_src=pdf-body-img
https://pdf.benchchem.com/193/Assessing_the_Purity_of_Synthesized_3_Chloro_4_fluoroaniline_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift
( T . . Mechanistic
Multiplicity Integration Assignment
Note
ppm)
Doublet ( Deshielded by
8.60 - 8.70 1H Pyrimidine C6-H adjacent N
) atoms.
Doublet ( o Coupled to C6;
7.80-7.90 1H Pyrimidine C5-H ]
) Upfield of C6.
Meta to
7.30-7.40 Multiplet/Triplet 1H Aniline C5-H amine/pyrimidine
Ortho to both
7.15-7.25 Singlet (Broad) 1H Aniline C2-H substituents;
isolated spin.
Ortho/Para to
6.70 - 6.90 Multiplet 2H Aniline C4/C6-H amine; shielded
by resonance.
Exchangeable;
5.20 - 5.50 Broad Singlet 2H shift varies with

concentration.

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the Target (C4-isomer) from the Regioisomer (C2-isomer) and Bis-coupled

impurity.

Gradient:

Mobile Phase B: Acetonitrile (MeCN).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the aniline protonated/sharp).
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o 0-2 min: 5% B (Elute polar salts/boronic acid).
o 2-15 min: 5%
95% B (Linear ramp).

o 15-20 min: 95% B (Elute bis-coupled dimer).

e Detection: UV at 254 nm (Aromatic) and 280 nm.

Mass Spectrometry (LC-MS)
« lonization: ESI+ (Electrospray lonization, Positive Mode).
o Key Feature: The Chlorine Isotope Pattern.

o Look for the

peak at 206.0 m/z.
o Look for the

peak at 208.0 m/z.

o Validation: The intensity ratio of 206:208 must be approximately 3:1. If this ratio is absent,
the chlorine has been lost (hydrolysis) or substituted.

Quality Control & Impurity Profiling

The "Self-Validating" system requires you to actively look for specific failure modes in the

synthesis.

Analytical Decision Tree
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(Split Peaks)

PASS: Target Identified
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Figure 2: Quality Control Decision Tree for batch release.

Common Impurities[13]

¢ Regioisomer (C2-substituted): 4-(2-chloropyrimidin-4-yl)aniline. Often elutes slightly earlier or
later than the target on C18 columns depending on pH.

¢ Bis-Coupled Product: 2,4-bis(3-aminophenyl)pyrimidine. Formed if catalyst loading is too
high or excess boronic acid is used. Highly non-polar (High HPLC retention).
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o Protodeboronation: Nitrobenzene or Aniline (from breakdown of boronic acid). Elutes very
early (solvent front).

Safety & Handling

e Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.
o Specific Risk: Amines and pyrimidines can be genotoxic. Handle in a fume hood.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline amine is
susceptible to oxidation (turning brown/black) upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | 885270-86-0 [chemnet.com]

e 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine
Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1457241?utm_src=pdf-custom-synthesis
https://www.chemnet.com/cas/en/885270-86-0/tert-butyl-2,6-diazaspiro[34]octane-6-carboxylate.html
https://www.mdpi.com/1420-3049/29/2/475
https://www.mdpi.com/1420-3049/29/2/475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3. China CAS: 885270-86-0 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

4. CAS 885270-86-0: tert-butyl 2,6-diazaspiro[3.4]octane-6-ca... [cymitquimica.com]
5. guidechem.com [guidechem.com]
6. mdpi.com [mdpi.com]

7. CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole -
Google Patents [patents.google.com]

8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents
[patents.google.com]

9. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium
hypochlorite and chlorhexidine by using gas chromatography - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Characterization & Synthesis of 3-(2-
Chloro-4-pyrimidinyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1457241#basic-characterization-of-3-2-chloro-4-
pyrimidinyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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